molecular formula C20H25N5O2S B10872022 N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide

N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide

Cat. No.: B10872022
M. Wt: 399.5 g/mol
InChI Key: ULBUCQZGEZEHJO-LPYMAVHISA-N
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Description

“N’-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide” is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a hydrazide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.

    Synthesis of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling of the Benzothiazole and Pyrazole Rings: This step involves the formation of a hydrazone linkage between the two rings.

    Introduction of the Hydrazide Group: This can be done by reacting the intermediate compound with a suitable hydrazide reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Substitution reactions can take place at various positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with such structures can act as catalysts in various organic reactions.

    Material Science: They may be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: These compounds can act as inhibitors for certain enzymes, making them useful in biochemical studies.

    Antimicrobial Activity: They may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: Due to their potential biological activities, these compounds are often explored as lead compounds in drug discovery.

    Cancer Research: They may have cytotoxic effects on cancer cells, making them candidates for anticancer drugs.

Industry

    Dye Manufacturing: The benzothiazole ring is a common motif in dye chemistry.

    Agriculture: These compounds can be used in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of “N’-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide” would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with DNA: Intercalate into DNA, disrupting replication and transcription processes.

    Modulate Receptors: Act as agonists or antagonists for specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Pyrazole Derivatives: Compounds with similar pyrazole structures.

    Hydrazide Derivatives: Compounds with similar hydrazide functional groups.

Uniqueness

The uniqueness of “N’-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[(E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-propyl-1H-pyrazol-4-yl]ethylideneamino]-3-methylbutanamide

InChI

InChI=1S/C20H25N5O2S/c1-5-8-15-18(13(4)22-23-17(26)11-12(2)3)19(27)25(24-15)20-21-14-9-6-7-10-16(14)28-20/h6-7,9-10,12,24H,5,8,11H2,1-4H3,(H,23,26)/b22-13+

InChI Key

ULBUCQZGEZEHJO-LPYMAVHISA-N

Isomeric SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/NC(=O)CC(C)C)/C

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NNC(=O)CC(C)C)C

Origin of Product

United States

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